molecular formula C17H16N4O4 B252329 N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Número de catálogo B252329
Peso molecular: 340.33 g/mol
Clave InChI: HRVPVAKYLGJTJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is known to target and inhibit the activity of a specific enzyme, which plays a crucial role in various cellular processes.

Mecanismo De Acción

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 by N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide leads to the accumulation of DNA damage and cell death in cancer cells. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation by inhibiting the activity of PARP-1.
Biochemical and Physiological Effects
N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer models, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit cell growth and induce cell death. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and improve disease symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1 inhibition. However, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has some limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

For N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide research include further investigation of its therapeutic potential in cancer, neurological disorders, and inflammatory diseases. Additionally, more studies are needed to better understand the mechanism of action of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis method and improve the solubility and stability of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide for better bioavailability and pharmacokinetics. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in humans.

Métodos De Síntesis

The synthesis of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with furan-2-carboxylic acid to form a key intermediate. This intermediate is then reacted with N-(3-bromopropyl)acetamide to form the desired product, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The synthesis method has been described in detail in various research publications.

Aplicaciones Científicas De Investigación

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential to treat Alzheimer's disease and multiple sclerosis. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Fórmula molecular

C17H16N4O4

Peso molecular

340.33 g/mol

Nombre IUPAC

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c22-15-11-5-1-2-6-12(11)20-14(21-15)17(24)19-9-4-8-18-16(23)13-7-3-10-25-13/h1-3,5-7,10H,4,8-9H2,(H,18,23)(H,19,24)(H,20,21,22)

Clave InChI

HRVPVAKYLGJTJF-UHFFFAOYSA-N

SMILES isomérico

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES canónico

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.